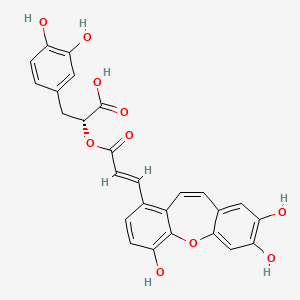

isosalvianolic acid C

Overview

Description

Isosalvianolic acid C is a phenolic compound found in various plants, including Lavandula angustifolia Mill. This compound has been widely studied for its potential therapeutic effects, particularly in cardiovascular protection and neuroprotection .

Mechanism of Action

Target of Action

Isosalvianolic acid C, a polyphenolic compound found in Salvia miltiorrhiza (Danshen), has been identified to have several targets. One of the primary targets is PTGS1 . PTGS1, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the regulation of prostaglandin synthesis, which is involved in various physiological processes such as inflammation and platelet aggregation .

Mode of Action

This compound interacts with its targets, such as PTGS1, through competitive binding . This interaction interrupts protein-protein interactions, leading to changes in the function of the target proteins . For instance, the interaction with PTGS1 could potentially influence the synthesis of prostaglandins, thereby affecting inflammation and platelet aggregation processes .

Biochemical Pathways

This compound is involved in multiple signal pathways, such as the MAPK, IL-17, and platelet activation pathways . These pathways play significant roles in various biological processes, including response to oxidative stress and positive regulation of blood vessel endothelial cell migration . Therefore, the modulation of these pathways by this compound could lead to downstream effects on these processes.

Pharmacokinetics

The pharmacokinetics of salvianolic acids, including this compound, have been investigated

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . It can also reduce leukocyte-endothelial adherence, inhibit inflammation, and downregulate metalloproteinases expression from aortic smooth muscle cells . These effects contribute to its potential cardiovascular protective properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the traditional use of Danshen, the source of this compound, suggests that the compound’s action may be influenced by factors such as the method of preparation and administration, the presence of other compounds, and individual patient characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isosalvianolic acid C involves several steps, including extraction, purification, and synthesis. One common method involves the use of macroreticular resin D101 for extraction, followed by purification using sephadex chromatography and preparative chromatography . High-performance liquid chromatography (HPLC) and mass spectrometry are often employed to analyze and certify the purity of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources such as Salvia miltiorrhiza. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The use of advanced chromatographic methods ensures high purity and yield, making it suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: Isosalvianolic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different contexts .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These products are often studied for their enhanced or altered bioactivities .

Scientific Research Applications

Isosalvianolic acid C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study antioxidant mechanisms and to develop new synthetic methods . In biology and medicine, this compound is investigated for its potential therapeutic effects, including its role in cardiovascular protection, neuroprotection, and anti-inflammatory activities . It is also used in the development of new drugs and health supplements due to its bioactive properties .

Comparison with Similar Compounds

Isosalvianolic acid C is part of a group of phenolic acids found in Salvia miltiorrhiza, including salvianolic acid A and salvianolic acid B . While all these compounds share similar antioxidant properties, this compound is unique in its specific molecular structure and its potent neuroprotective effects . Salvianolic acid A and salvianolic acid B are more abundant in Salvia miltiorrhiza, but this compound has shown distinct bioactivities, particularly in inhibiting neuroinflammation and protecting against oxidative stress .

Similar Compounds

- Salvianolic acid A

- Salvianolic acid B

- Rosmarinic acid

- Lithospermic acid

These compounds, like this compound, are known for their antioxidant and therapeutic properties, making them valuable in various scientific and medical research applications .

Properties

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(2,3,10-trihydroxybenzo[b][1]benzoxepin-7-yl)prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O10/c27-17-6-1-13(9-19(17)29)10-23(26(33)34)35-24(32)8-4-14-3-7-18(28)25-16(14)5-2-15-11-20(30)21(31)12-22(15)36-25/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGRZVZQTALJJF-VURDRKPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

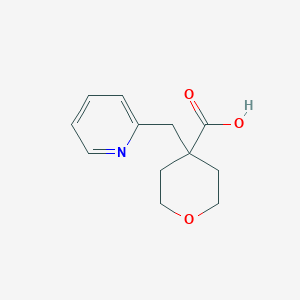

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)